molecular formula C17H14N4 B12152018 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Katalognummer: B12152018
Molekulargewicht: 274.32 g/mol
InChI-Schlüssel: CFZYPRZWWYLAKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a phthalazine moiety, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 3,4-dimethylphenylhydrazine with phthalic anhydride to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate under reflux conditions to yield the desired triazolophthalazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazolophthalazine derivatives.

    Substitution: Formation of substituted triazolophthalazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the 3,4-dimethylphenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Eigenschaften

Molekularformel

C17H14N4

Molekulargewicht

274.32 g/mol

IUPAC-Name

6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C17H14N4/c1-11-7-8-13(9-12(11)2)16-14-5-3-4-6-15(14)17-19-18-10-21(17)20-16/h3-10H,1-2H3

InChI-Schlüssel

CFZYPRZWWYLAKG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3C4=CC=CC=C42)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.